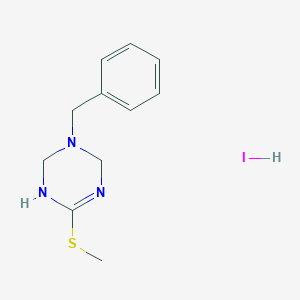

1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazine derivatives often involves cycloaddition reactions, as seen in the synthesis of antimicrobial benzo[1,2,4]triazoloazepinium salts and tetrahydronaphtho[1,2-e][1,2,4]triazines . These compounds are synthesized through polar [3+2] and [4+2]-cycloaddition reactions, starting from diazenyl tetrahydronaphthalenyl acetates and nitriles. Similarly, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involves the reaction of a hydrazino triazine with carbon disulfide and benzyl bromide . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazine derivatives is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was determined to crystallize in the monoclinic space group with extensive intermolecular hydrogen bonding and pi-pi stacking interactions . These structural features are crucial for understanding the reactivity and potential applications of the compound.

Chemical Reactions Analysis

Triazine derivatives exhibit a range of chemical reactivities due to their electron-poor nature, which makes them prone to nucleophilic attacks. The reactivity toward electrophiles is generally restricted to the nitrogen atoms, while nucleophiles can lead to ring opening or the formation of dihydro derivatives . For example, the synthesis of benzoxazine monomers involves the reaction of triazine intermediates with bisphenol-A and paraformaldehyde . Understanding these reaction mechanisms is essential for the development of new triazine-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives, such as solubility, density, and thermal stability, are influenced by their molecular structure. For instance, the density of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was calculated to be 1.567 g/cm³ . The electronic effects of substituents on the triazine ring can significantly affect the compound's properties, as demonstrated by the series of C(3)-substituted benzo[e][1,2,4]triazines . These properties are important for the practical application of triazine derivatives in various fields, including pharmaceuticals and materials science.

Applications De Recherche Scientifique

Amine Exchange Reactions

Research indicates that derivatives of the compound can undergo amine exchange reactions with amino acids in aqueous solution, leading to the formation of products with potential utility in chemical synthesis and material science. For instance, the reaction with glycine and β-alanine produces ion associates detectable in DMSO-d6 solutions, highlighting a method for modifying triazine compounds to create new chemical entities (Sun Min’yan’ et al., 2010).

Synthesis of Heterocycles

Triazine derivatives have been synthesized through the reactions of aroylpyruvic acids, showcasing the versatility of triazine compounds in generating diverse heterocyclic structures, which could be explored for various pharmacological or material applications. X-ray diffraction analysis further supports the structural elucidation of these compounds (Z. G. Aliev et al., 1998).

Building Blocks for Novel Derivatives

The compound has served as a precursor for synthesizing novel [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives, demonstrating its role as a versatile building block in organic synthesis. This process involves controlled reactions that extend the utility of triazine derivatives into new chemical domains (H. Vahedi et al., 2010).

Antimicrobial Agents

Some synthesized triazine derivatives have been evaluated for their in vitro antimicrobial activity, showing effectiveness against both Gram-positive and Gram-negative strains. This research underlines the potential of triazine compounds in developing new antimicrobial agents, which is crucial in the fight against drug-resistant bacterial infections (G. Malik et al., 2017).

Material Science Applications

The synthesis and characterization of dendrimeric melamine cored complexes capped with triazine derivatives have been studied, showing magnetic behaviors that suggest applications in material science, particularly in magnetic materials and nanotechnology (S. Uysal et al., 2010).

Propriétés

IUPAC Name |

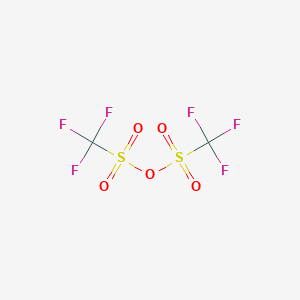

3-benzyl-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S.HI/c1-15-11-12-8-14(9-13-11)7-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIHGJMBPQDZCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCN(CN1)CC2=CC=CC=C2.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16IN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384524 |

Source

|

| Record name | AC1MD7DR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide | |

CAS RN |

1174907-03-9 |

Source

|

| Record name | AC1MD7DR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)